molecular formula C13H20N2O2 B7590258 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide

5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide

Cat. No. B7590258
M. Wt: 236.31 g/mol
InChI Key: VEIAYGDBZVCECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, MPEP has been investigated for its potential use in the treatment of addiction, epilepsy, and neurodegenerative diseases.

Mechanism of Action

MPEP acts as a selective antagonist of the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide plays a critical role in synaptic plasticity, learning, and memory. By blocking the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, MPEP can modulate glutamatergic neurotransmission, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for neuronal survival and plasticity. Additionally, MPEP has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for use in lab experiments. It is highly selective for the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide and has minimal off-target effects. Additionally, MPEP is relatively stable and can be stored for extended periods without significant degradation. However, MPEP has several limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of MPEP. One potential avenue of research is the development of more potent and selective 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide antagonists. Additionally, the therapeutic potential of MPEP in various neurological and psychiatric disorders needs to be further explored. Finally, the mechanisms underlying the biochemical and physiological effects of MPEP need to be elucidated to better understand its potential therapeutic applications.
Conclusion
In conclusion, MPEP is a selective antagonist of the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulation of glutamatergic neurotransmission, and it has several biochemical and physiological effects. While MPEP has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the therapeutic potential of MPEP and its underlying mechanisms of action.

Synthesis Methods

The synthesis of MPEP involves the reaction of 5-methylfuran-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction proceeds under basic conditions, and the resulting product is purified through chromatography. The purity of the final product is critical for its use in scientific research.

properties

IUPAC Name

5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-5-6-12(17-9)13(16)15-10(2)11-4-3-7-14-8-11/h5-6,10-11,14H,3-4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIAYGDBZVCECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(C)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.